Tris[2-(salicylamino)ethyl]amine
Description
Properties
Molecular Formula |
C27H36N4O3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[[2-[bis[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C27H36N4O3/c32-25-10-4-1-7-22(25)19-28-13-16-31(17-14-29-20-23-8-2-5-11-26(23)33)18-15-30-21-24-9-3-6-12-27(24)34/h1-12,28-30,32-34H,13-21H2 |
InChI Key |
VMWXSDOYGZCEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CCNCC3=CC=CC=C3O)O |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Tris[2-(salicylamino)ethyl]amine has been investigated for its role as a catalyst in various chemical reactions. Its unique structure allows it to participate in coordination chemistry, particularly with transition metals.
Coordination Chemistry
- Metal Complexes : The compound forms stable complexes with transition metals, which can enhance catalytic activity in reactions such as oxidation and reduction processes. These complexes have shown potential in catalyzing reactions for organic synthesis and environmental remediation.
| Metal | Application | Reference |
|---|---|---|
| Copper | Catalytic oxidation of alcohols | |
| Iron | Catalytic hydrogenation reactions | |
| Manganese | Environmental remediation |
Biological Applications
The biological activity of this compound has been a subject of extensive research, particularly regarding its potential therapeutic uses.
Antioxidant Properties
- Catalase Mimicry : Research indicates that this compound can mimic catalase activity, which is crucial for breaking down hydrogen peroxide into water and oxygen. This property is beneficial in developing antioxidant therapies to combat oxidative stress-related diseases.
Antimicrobial Activity
- Inhibition Studies : this compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
Material Science Applications
This compound is also utilized in materials science, particularly in the synthesis of polymers and nanomaterials.
Polymerization Initiator
- Atom Transfer Radical Polymerization : This compound acts as an initiator in polymerization processes, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.
| Polymer Type | Method Used | Reference |
|---|---|---|
| Poly(methyl methacrylate) | Atom Transfer Radical Polymerization (ATRP) | |
| Polystyrene | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization |
Case Study on Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration, demonstrating its potential as a therapeutic agent against oxidative stress.
Case Study on Antimicrobial Efficacy
In another investigation, derivatives of this compound were synthesized and tested against resistant bacterial strains. One derivative exhibited an MIC of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
The compound forms stable complexes with various transition metals through its phenolic oxygen and amine nitrogen donor atoms. Key coordination modes include:
-
Octahedral geometry : Observed in Fe(III) and Co(III) complexes, where three phenolic O and three amine N atoms coordinate to the metal center .
-
Square-planar geometry : Reported for Cu(II) complexes under specific pH conditions.
-
Dinuclear complexes : Formation observed with Co(II), where two metal centers are bridged by phenolic oxygen atoms .
A comparative analysis of selected metal complexes:
| Metal Ion | Coordination Geometry | Magnetic Moment (μB) | Reference |
|---|---|---|---|
| Fe(III) | Octahedral | 5.92 | |
| Co(II) | Dinuclear | 4.12 (per Co) | |
| Cu(II) | Square-planar | 1.73 |
Acid-Base Reactivity
The phenolic –OH groups (pKa ≈ 9–11) and amine groups (pKa ≈ 7–9) enable pH-dependent behavior:
-
Deprotonation : Occurs stepwise:
-
Protonation : Under acidic conditions (pH < 4), the tertiary amine center becomes protonated, altering ligand flexibility.
Supramolecular Interactions
The ligand participates in hierarchical assembly processes:
-
Hydrogen-bonded networks : Forms 2D sheets via intermolecular O–H···N interactions (bond length: 2.65–2.72 Å) .
-
π-Stacking : Stabilizes aggregates through salicyl ring interactions (face-to-face distance: 3.4–3.7 Å) .
Stability Under Reaction Conditions
Key stability parameters:
| Condition | Degradation Observed? | Half-Life (h) |
|---|---|---|
| Aqueous pH 2–12 | No (≤80°C) | >100 |
| Organic solvents | Partial in DMSO | 48–72 |
| UV light (254 nm) | Yes (radical formation) | 12 |
Data from thermal gravimetric analysis (TGA) shows decomposition onset at 220°C .
Reaction Mechanisms
In oxidation catalysis, a proposed mechanism involves:
Comparison with Similar Compounds
Structural and Coordination Properties
The following table summarizes key structural and functional differences between Tris[2-(salicylamino)ethyl]amine and related tripodal ligands:
Key Observations :
- Donor Atom Diversity: this compound and TRENSIM utilize N/O donors, enhancing metal-binding versatility compared to N-only ligands like Me₆TREN .
- Steric Effects: Bulky substituents (e.g., dimethylphenyl in ) reduce coordination capacity, whereas smaller salicylamino groups allow tighter metal chelation.
- Supramolecular Behavior: Sulfur-containing analogs () exhibit distinct crystal packing due to S-mediated interactions, unlike the H-bonding in salicylamino derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tris[2-(salicylamino)ethyl]amine, and what challenges are associated with its purification?
- Methodological Answer : The compound is typically synthesized via Schiff base condensation between tris(2-aminoethyl)amine and salicylaldehyde derivatives. Key steps include refluxing in ethanol under nitrogen, followed by purification via recrystallization (e.g., using methanol/water mixtures). Challenges include controlling stoichiometry to avoid byproducts and ensuring complete imine bond formation, monitored by FT-IR (C=N stretch at ~1600–1650 cm⁻¹) . Purification may require column chromatography if residual aldehydes or unreacted amines persist .
Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer :
- UV-Vis : Detects ligand-to-metal charge transfer (LMCT) bands in complexes (e.g., λmax ~300–400 nm for salicylamide-metal interactions) .
- FT-IR : Confirms imine bond formation (C=N at ~1620 cm⁻¹) and phenolic O–H stretches (~3400 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–7.5 ppm) and ethylene backbone signals (δ 2.5–3.5 ppm) .
- MALDI-TOF : Validates molecular weight of metal complexes (e.g., [Zn(L)]²⁺ peaks) .
Q. How does this compound enhance the stability of transition metal complexes compared to simpler ligands?
- Methodological Answer : The tripodal structure provides three salicylamide arms, enabling tetradentate (N,O) coordination. This chelate effect increases thermodynamic stability (e.g., log β > 15 for Zn²⁺ complexes) and kinetic inertness. Stability constants are quantified via potentiometric titrations in aqueous ethanol .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve distortions in the coordination geometry of this compound-metal complexes?
- Methodological Answer : SHELXL refinement ( ) is used to analyze bond lengths, angles, and twist parameters. For example, Zn²⁺ complexes exhibit octahedral geometry with trigonal prismatic distortion (twist angle ~45°) due to ligand rigidity. Hydrogen bonding (O–H⋯O) between phenolic –OH and nitrate counterions further stabilizes the crystal lattice . Data contradictions (e.g., bond length variations >0.05 Å) are addressed by refining thermal parameters and validating with residual density maps .
Q. What computational methods are suitable for modeling the electronic structure of this compound and its binding affinity to lanthanides?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps ~4 eV) and charge distribution on donor atoms. For terbium(III) complexes, CASSCF calculations simulate f-f transitions and magnetic anisotropy. Binding free energies (ΔG ~−30 kcal/mol) are derived via thermodynamic integration .
Q. How do solvent polarity and counterion selection influence the formation of polymorphs in this compound-based coordination polymers?
- Methodological Answer : Polar solvents (e.g., DMF) favor 1D chains via Jahn-Teller distortion, while nonpolar solvents (toluene) promote 2D networks. Nitrate vs. chloride counterions alter packing: nitrate supports π-π stacking (3.5 Å interplanar distance), whereas chloride induces halogen bonding. Phase purity is confirmed by PXRD and DSC .
Q. What mechanistic insights can be gained from studying this compound in atom transfer radical polymerization (ATRP)?
- Methodological Answer : As a ligand, it stabilizes Cu(I)/Cu(II) redox couples, lowering activation energy for ATRP. Kinetic studies (e.g., SEC, GPC) show controlled polymerization (Đ < 1.2) of methyl acrylate. Chain-end fidelity is validated by ¹H NMR and MALDI-TOF .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic activity of this compound-Co(III) complexes for oxygen reduction reactions (ORR)?
- Methodological Answer : Variations in TOF (10–100 s⁻¹) arise from differences in electrode pretreatment (e.g., glassy carbon vs. Pt) and electrolyte pH. Controlled experiments using RDE (rotating disk electrode) voltammetry at 1600 rpm and 0.1 M KOH standardize comparisons. XPS post-catalysis confirms Co oxidation state retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
